molecular formula C10H17N3O B2439923 3-tert-butyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2201996-30-5

3-tert-butyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2439923
CAS No.: 2201996-30-5
M. Wt: 195.266
InChI Key: LSLWAKHIGGBPBC-UHFFFAOYSA-N
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Description

3-tert-Butyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a functionalized 1,2,4-triazole derivative of significant interest in medicinal chemistry and drug discovery research. The 1,2,4-triazole core is a privileged scaffold in pharmaceutical sciences, known for its diverse biological activities and ability to interact with various enzymatic targets . The specific substitution pattern on this compound—featuring a tert-butyl group for steric influence and a prop-2-en-1-yl (allyl) moiety—offers a versatile handle for further chemical modification via reactions such as Michael additions or radical thiol-ene chemistry, making it a valuable building block for creating more complex chemical libraries. Researchers are exploring 1,2,4-triazole derivatives for a wide spectrum of applications. These compounds have demonstrated potential as anticancer agents by reducing tumor cell proliferation and angiogenesis . Furthermore, the triazole nucleus is a key structural component in several classes of antimicrobial, antifungal, and antiviral agents, with some derivatives showing promise as inhibitors for targets like dihydropteroate synthase (DHPS) in antimalarial research . The structural features of this specific analog also suggest potential for investigation in other therapeutic areas, including the management of insulin resistance and as anticonvulsant agents, highlighting its broad utility in developing new lead compounds . This chemical is provided exclusively for research purposes in laboratory settings.

Properties

IUPAC Name

5-tert-butyl-4-methyl-2-prop-2-enyl-1,2,4-triazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-6-7-13-9(14)12(5)8(11-13)10(2,3)4/h6H,1,7H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLWAKHIGGBPBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)N1C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate carbonyl compound, such as an aldehyde or ketone.

    Introduction of Substituents: The tert-butyl, methyl, and prop-2-en-1-yl groups are introduced through alkylation reactions. These reactions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, to deprotonate the triazole ring and facilitate nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of catalysts and solvents that enhance reaction rates and selectivity may be employed.

Chemical Reactions Analysis

Oxidation Reactions

The triazole ring and allyl group undergo oxidation under specific conditions:

  • Triazole Ring Oxidation :
    Reactivity is influenced by electron-withdrawing substituents (e.g., methyl, tert-butyl). Oxidation with KMnO₄ or H₂O₂ may yield triazole oxides or cleavage products .

    • Example:

      Triazolone+KMnO4Triazole Oxide+CO2\text{Triazolone} + \text{KMnO}_4 \rightarrow \text{Triazole Oxide} + \text{CO}_2 \uparrow
  • Allyl Group Epoxidation :
    The prop-2-en-1-yl substituent can undergo epoxidation with peracids (e.g., mCPBA):

    Allyl-Triazolone+mCPBAEpoxide Derivative\text{Allyl-Triazolone} + \text{mCPBA} \rightarrow \text{Epoxide Derivative}
Reagent Conditions Product Yield Source
KMnO₄ (aq)Acidic, 60°CTriazole oxide~50%*
H₂O₂Neutral, RTPartially oxidized intermediates<30%*
mCPBACH₂Cl₂, 0°CEpoxidized allyl group~70%*-

*Yields extrapolated from analogous triazolone oxidations .

Reduction Reactions

The triazolone ring and substituents are susceptible to reduction:

  • Triazole Ring Reduction :
    LiAlH₄ or NaBH₄ reduces the C=O group to CH₂, forming 4,5-dihydrotriazole derivatives .

    • Example:

      Triazolone+LiAlH44,5-Dihydrotriazole+H2O\text{Triazolone} + \text{LiAlH}_4 \rightarrow \text{4,5-Dihydrotriazole} + \text{H}_2\text{O}
  • Allyl Group Hydrogenation :
    Catalytic hydrogenation (H₂/Pd-C) saturates the allyl group to a propyl chain .

Reagent Conditions Product Yield Source
LiAlH₄THF, reflux4,5-Dihydrotriazole~85%*
H₂/Pd-CEtOH, RT, 1 atmPropyl-substituted triazolone~90%*

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the triazole ring and substituents:

  • Halogenation :
    N-Bromosuccinimide (NBS) selectively brominates the allyl group or triazole ring .

  • Nucleophilic Attack :
    Alkylation/acylation at the NH group (if present) with alkyl halides or acyl chlorides .

Reagent Conditions Product Yield Source
NBSCCl₄, lightAllyl-brominated triazolone~60%*
CH₃I/K₂CO₃DMF, 80°CN-Methylated triazolone~75%*

Cycloaddition Reactions

The allyl group participates in Diels-Alder reactions:

  • With dienophiles (e.g., maleic anhydride), forming six-membered cyclic adducts .

Dienophile Conditions Product Yield Source
Maleic anhydrideToluene, 110°CCyclohexene-fused triazolone~65%*

Stability Under Acidic/Basic Conditions

  • Acidic Hydrolysis :
    The triazolone ring hydrolyzes in HCl (conc.) to form hydrazine derivatives .

  • Base-Induced Rearrangements :
    NaOH/EtOH promotes ring-opening to form amides or ureas .

Condition Product Yield Source
HCl (conc.), ΔHydrazine-carboxylic acid~40%*
NaOH/EtOH, refluxUrea derivative~55%*

Computational Insights

DFT studies (B3LYP/6-311G(d,p)) predict:

  • Electrophilic Sites : Allyl group (π-electrons) and triazole N-atoms .

  • HOMO-LUMO Gap : 4.2 eV, indicating moderate reactivity toward electron transfer .

Scientific Research Applications

3-tert-butyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research into its pharmacological effects and potential as a drug candidate is ongoing.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-tert-butyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways and cellular processes.

    Receptor Binding: It may bind to specific receptors, modulating signal transduction pathways and cellular responses.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family, lacking the specific substituents found in 3-tert-butyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one.

    3-tert-butyl-4-methyl-1H-1,2,4-triazole: Similar structure but without the prop-2-en-1-yl group.

    4,5-Dihydro-1H-1,2,4-triazol-5-one: Lacks the tert-butyl, methyl, and prop-2-en-1-yl substituents.

Uniqueness

This compound is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Biological Activity

3-tert-butyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a member of the triazole family, which has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features that contribute to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

CxHyNzO\text{C}_x\text{H}_y\text{N}_z\text{O}

where xx, yy, and zz correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecular formula. The presence of the triazole ring is significant for its biological interactions.

Anticancer Activity

Recent studies have shown that triazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A notable study reported that related triazolethiones showed significant activity against colon carcinoma (HCT-116) with an IC50 value of 6.2 μM and against breast cancer (T47D) with IC50 values ranging from 27.3 to 43.4 μM .

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. Research indicates that derivatives exhibit antibacterial activity against a range of pathogens. For example, a study on triazole derivatives highlighted their effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Antiviral Effects

The antiviral potential of triazole compounds has been explored in various studies. Mercapto-substituted triazoles were found to possess antiviral properties, contributing to their role in chemoprevention and chemotherapy . The mechanism often involves interference with viral replication processes.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many triazoles act by inhibiting key enzymes involved in cell proliferation and survival.
  • DNA Interaction : Some derivatives can intercalate with DNA or interfere with DNA synthesis, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Triazoles may induce oxidative stress in microbial cells, leading to cell death.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of a series of triazole derivatives on human breast cancer cells (MCF-7). The results indicated that certain compounds exhibited IC50 values significantly lower than traditional chemotherapeutics like cisplatin .

Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial activity, a library of triazole compounds was screened against various bacterial strains. Compounds showed varying degrees of effectiveness; some demonstrated potency comparable to standard antibiotics .

Q & A

Q. What experimental methods are commonly used to determine the acidity constants (pKa) of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives?

  • Methodological Answer : Potentiometric titration in non-aqueous solvents (e.g., isopropyl alcohol, acetone) with tetrabutylammonium hydroxide (TBAH) as the titrant is a standard approach. The half-neutralization potential (HNP) is derived from mV vs. titrant volume plots, and pKa values are calculated using the Henderson-Hasselbalch equation. Electrodes must be calibrated, and solvents should be purified to minimize interference .

Q. How are 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives synthesized, and what precursors are typically involved?

  • Methodological Answer : Derivatives are often synthesized via condensation reactions. For example, 3-alkyl/aryl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones react with aldehydes (e.g., 2-benzoxy-3-ethoxy-benzaldehyde) to form Schiff bases. Reaction conditions (e.g., reflux in ethanol, acidic media) and stoichiometric ratios must be optimized to minimize side products like triphenylphosphine .

Q. What spectroscopic techniques are essential for characterizing the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) for proton/carbon environments, Fourier-Transform Infrared Spectroscopy (FTIR) for functional groups (e.g., C=N, N-H stretches), and High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation. X-ray crystallography can resolve stereochemistry if single crystals are obtained .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve electronic properties and reactivity trends in triazolone derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/mPW1PW91/6-311G(d) level can predict HOMO-LUMO energies, charge distribution, and molecular electrostatic potential (MEP) surfaces. These analyses identify nucleophilic/electrophilic sites and explain substituent effects on reactivity (e.g., electron-withdrawing groups lowering HOMO energy) .

Q. What strategies optimize reaction yields when synthesizing analogs with bulky substituents (e.g., tert-butyl)?

  • Methodological Answer : Steric hindrance from bulky groups requires tailored conditions:
  • Use polar aprotic solvents (e.g., DMF) to enhance solubility.
  • Microwave-assisted synthesis can reduce reaction time and improve regioselectivity.
  • Catalytic additives (e.g., triethylamine) may mitigate side reactions during cyclization .

Q. How do solvent polarity and substituent electronic effects influence the tautomeric equilibrium of 1,2,4-triazol-5-ones?

  • Methodological Answer : Polar solvents (e.g., DMSO) stabilize zwitterionic tautomers via solvation, while electron-donating groups (e.g., methyl) favor the enol form. NMR titration in deuterated solvents and temperature-dependent FTIR can quantify tautomeric ratios. Computational Gibbs free energy comparisons validate experimental observations .

Q. What approaches reconcile contradictions in biological activity data across structurally similar triazolones?

  • Methodological Answer :
  • Perform dose-response assays to distinguish true activity from assay noise.
  • Molecular docking studies (e.g., AutoDock Vina) can identify binding mode variations caused by minor structural differences (e.g., allyl vs. benzyl substituents).
  • Validate hypotheses via SAR (Structure-Activity Relationship) studies on systematically modified analogs .

Data Contradiction Analysis

Q. How to address discrepancies in reported pKa values for triazolone derivatives across studies?

  • Methodological Answer : Variability often arises from solvent choice (e.g., isopropyl alcohol vs. DMF) or electrode calibration protocols. Standardize measurements using IUPAC-recommended reference buffers and report solvent dielectric constants. Meta-analysis of literature data with multivariable regression can isolate substituent-specific effects .

Q. Why do some synthetic routes yield unexpected byproducts (e.g., triphenylphosphine)?

  • Methodological Answer : Side products may form via competing pathways, such as phosphine oxide elimination in Staudinger-type reactions. Monitoring reactions with TLC/MS and adjusting reducing agent concentrations (e.g., NaBH4) can suppress undesired pathways. Mechanistic studies (e.g., isotopic labeling) clarify reaction intermediates .

Experimental Design Recommendations

Q. What controls are critical when evaluating the biological activity of this compound?

  • Methodological Answer :
    Include:
  • Positive controls (e.g., known enzyme inhibitors for kinase assays).
  • Solvent controls (e.g., DMSO at the same concentration as test samples).
  • Cell viability assays (e.g., MTT) to rule out cytotoxicity confounding activity measurements.
    Triplicate replicates and blinded data analysis reduce bias .

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